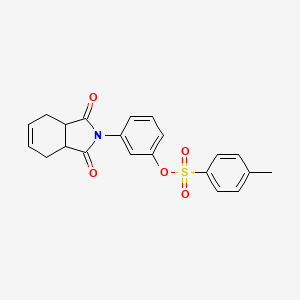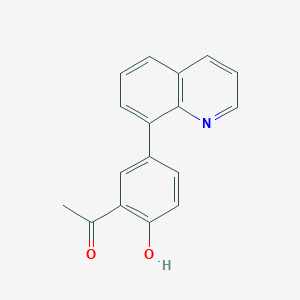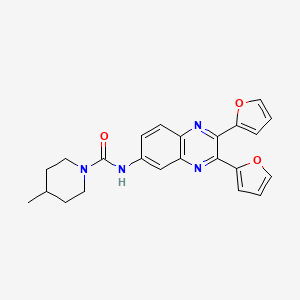![molecular formula C20H18N2O4 B4007869 N-{4-[(2-phenoxypropanoyl)amino]phenyl}-2-furamide](/img/structure/B4007869.png)
N-{4-[(2-phenoxypropanoyl)amino]phenyl}-2-furamide
Overview
Description
Research into aromatic polyamides and related compounds, such as N-{4-[(2-phenoxypropanoyl)amino]phenyl}-2-furamide, has been ongoing, focusing on their synthesis, structural analysis, and potential applications due to their unique chemical and physical properties. These studies contribute to a broader understanding of polyamide materials and their diverse functionalities.
Synthesis Analysis
A novel series of aromatic polyamides and polyimides have been synthesized using various monomers and synthesis techniques. For instance, direct polycondensation methods employing different diamines and dicarboxylic acids have been extensively utilized to create a wide range of polyamides with specific structural features, enhancing their solubility and thermal stability (Yang & Lin, 1994).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using techniques like X-ray diffraction, NMR, and FTIR spectroscopy. These studies reveal detailed insights into the compounds' molecular geometries, bonding environments, and overall structural integrity, providing a foundation for understanding their chemical reactivity and properties (Demir et al., 2016).
Chemical Reactions and Properties
The reactivity of these compounds under various conditions has been explored, demonstrating their ability to undergo chemoselective reactions, forming products with significant biological activity or materials with specific functional applications. Such studies offer insights into the versatility and potential utility of these materials in different scientific and industrial contexts (Singh et al., 2017).
Physical Properties Analysis
The physical properties, including solubility, glass transition temperatures, and thermal stability, have been thoroughly investigated. These properties are crucial for determining the materials' suitability for various applications, from industrial to biomedical fields. The studies show that modifying the polyamide and polyimide structures can significantly influence these materials' physical properties, making them more adaptable to specific needs (Yang & Lin, 1994).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various chemical conditions, and the ability to form diverse chemical bonds, have been examined. These characteristics are fundamental for the development of materials with tailored functionalities for targeted applications (Hajji et al., 2002).
Scientific Research Applications
Chemoselective N-Benzoylation of Aminophenols
One application involves the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates. This process generates compounds of biological interest, including N-(2-hydroxyphenyl)benzamides, through a chemoselective manner. The formation of the product involves the formation of thiourea followed by the elimination of thiocyanic acid, triggered by the intramolecular nucleophilic attack of aromatic nitrogen on the carbonyl group of thioureas (Singh, Lakhan, & Singh, 2017).
Fluorescent Chemosensor for Dual Channel Detection
Another research application is the development of a phenoxazine-based fluorescent chemosensor for the discriminative detection of Cd2+ and CN− ions. This chemosensor utilizes a furan-2-carboxamide group added to a phenoxazine fluorophore and a phenyl sulfonyl chelating site for its operation. It exhibits turn-on fluorescence emission for Cd2+, and the NPC–Cd2+ complex detects CN− via turn-off fluorescence response. This sensor has been successfully demonstrated as a biomarker for detecting Cd2+ in live cells and zebrafish larvae (Ravichandiran et al., 2020).
Electrospray Ionization Tandem Mass Spectra
The study of neighboring group participation in the electrospray ionization tandem mass spectra of polyamine toxins of spiders also involves compounds similar to N-{4-[(2-phenoxypropanoyl)amino]phenyl}-2-furamide. It characterizes the fragmentation pattern of related compounds, indicating the significance of the phenolic hydrogen transfer to the primary amino group via a large ring mechanism (Bigler & Hesse, 1995).
Aromatic Polyamides and Polyimides
Research also extends into the syntheses and properties of aromatic polyamides and polyimides based on compounds with structural similarities to N-{4-[(2-phenoxypropanoyl)amino]phenyl}-2-furamide. These studies focus on the development of materials with high thermal stability, solubility in polar solvents, and potential for application in high-performance polymers (Yang & Lin, 1995; 1994).
properties
IUPAC Name |
N-[4-(2-phenoxypropanoylamino)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-14(26-17-6-3-2-4-7-17)19(23)21-15-9-11-16(12-10-15)22-20(24)18-8-5-13-25-18/h2-14H,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHYXKULUMJBIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(benzylsulfonyl)-4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B4007791.png)
![8-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4007794.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-oxo-2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4007808.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)-3-phenylpropanamide](/img/structure/B4007817.png)
![4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4007830.png)
![N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4007832.png)
![1-[(2-isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B4007836.png)

![2-{[(2S*,6S*)-2,6-diallyl-4-methyl-3,6-dihydropyridin-1(2H)-yl]methyl}nicotinic acid](/img/structure/B4007848.png)

![2-{4-[2-(4-morpholinylcarbonyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4007864.png)
![N,N'-dimethyldibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B4007868.png)